molecular formula C8H18S<br>CH2SH(CH2)6CH3<br>C8H18S B094742 1-Octanethiol CAS No. 111-88-6

1-Octanethiol

Cat. No. B094742
CAS RN: 111-88-6
M. Wt: 146.3 g/mol
InChI Key: KZCOBXFFBQJQHH-UHFFFAOYSA-N
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Description

1-Octanethiol is a compound that has been studied for its unique interactions with various metal surfaces and its potential applications in nanotechnology and materials science. The molecule consists of an eight-carbon alkyl chain with a terminal thiol group, which allows it to form self-assembled monolayers on metal surfaces such as gold, platinum, and copper. These monolayers exhibit different structural phases and have implications for the stability and reactivity of the surfaces they cover .

Synthesis Analysis

While the papers provided do not detail the synthesis of 1-Octanethiol itself, they do discuss the synthesis of related compounds and their interactions with metal surfaces. For example, the synthesis of methyleneoxyamine derivatives of 1-(propylthio)octane is described, which involves the condensation of 1-(propylthio)octane with secondary amines and formaldehyde . This process could potentially be adapted for the synthesis of 1-Octanethiol by substituting the appropriate thiol precursor.

Molecular Structure Analysis

The molecular structure of 1-Octanethiol is characterized by its long alkyl chain and terminal thiol group. This structure allows it to adsorb onto metal surfaces, forming various phases such as the "honeycomb" and pseudo-(100) reconstructed surface phases on Cu(111) . The thiol group binds to the metal, while the alkyl chain lies parallel to the surface, as observed in studies on GaN(0001) .

Chemical Reactions Analysis

1-Octanethiol's reactivity is highlighted in its ability to form self-assembled monolayers on metal surfaces. The thiol group undergoes chemisorption, which is a strong form of adsorption that involves the formation of a chemical bond between the adsorbate and the substrate. This process is evident in the adsorption of 1-Octanethiol on Cu(111) and GaN(0001) surfaces . Additionally, the reactivity of related dithiol compounds on gold surfaces has been investigated, suggesting that 1-Octanethiol could exhibit similar reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Octanethiol are influenced by its molecular structure. Scanning tunneling microscopy and spectroscopy studies reveal that 1-Octanethiol molecules adsorbed on Pt chains exhibit a single molecule resistance of 100-150 Mohms, indicating its potential use in molecular electronics . The self-assembled monolayers of 1-Octanethiol on Au(111) show a striped phase, which is significant for understanding the surface chemistry of thiol-protected gold surfaces . Electrochemical and NMR characterization of octanethiol-protected Au nanoparticles demonstrate size-dependent properties, such as the potentials of zero charge and the dielectric constant of the protecting octanethiol layer .

Scientific Research Applications

  • Formation of Self-Assembled Monolayers (SAMs)

    1-Octanethiol forms striped phases when adsorbed on Au(111) from solution, as observed through scanning tunneling microscopy (Sharma, Komiyama, & Engstrom, 2008). It also exhibits unique adsorption structures on Cu(111), with phases similar to those seen in methanethiolate structures (S. M. D. & Woodruff, 2000).

  • Impact on Battery Performance

    Research has shown that 1-Octanethiol in the electrolyte improves the discharge rates of iron electrodes in batteries. However, it can also poison the air-electrode catalyst, impairing performance (McKerracher et al., 2020).

  • Chemisorption Studies

    The chemisorption of 1-Octanethiol on GaN(0001) surfaces has been analyzed using various spectroscopic techniques, indicating adsorption via the thiol group with the alkyl chain parallel to the surface (Bermudez, 2003).

  • Characterization of Au Nanoparticles

    1-Octanethiol-protected Au nanoparticles demonstrate size-dependent properties, as revealed by electrochemical and NMR studies (Lica, Zelakiewicz, & Tong, 2003).

  • Molecular Transport Properties

    The transport properties of octanethiol molecules on Pt chains have been studied, showing that these molecules can significantly increase current flow when interacting with scanning tunneling microscopy-tips (Kockman, Poelsema, & Zandvliet, 2009).

  • Role in Nanotube Unzipping

    1-Octanethiol plays a role in the unzipping of multilayered WS₂ nanotubes, with theoretical analysis supporting its effectiveness in this process (Kvashnin et al., 2014).

  • Formation of Copper Octanethiolate

    1-Octanethiol is effective as a collector for malachite, forming copper octanethiolate with high hydrophobicity on its surface (Kobayashi & Matsubara, 1986).

  • Application in Polymerization Processes

    Octanethiol acts as a chain transfer agent in the polymerization of methyl methacrylate, indicating a radical nature of the propagating species (Heuts, Mallesch, & Davis, 1999).

  • Investigation of Mixed and Unmixed SAMs

    Atom probe tomography has been used to analyze octanethiol in mixed and unmixed self-assembled monolayers on gold, providing insights into their surface morphology (Mohanty & Tolochko, 2019).

  • Adsorption Kinetics on Gold

    The adsorption kinetics of 1-octanethiol on gold electrodes have been studied, revealing insights into the interaction mechanisms and dynamics (He, Xie, & Jiang, 2011).

  • Study of Photooxidation in SAMs

    The structure and photooxidation of SAMs formed from 1-octanethiol have been examined using X-ray photoelectron spectroscopy, providing details about their stability and alignment (Rieley et al., 1998).

  • Application in Inkjet Printing

    1-Octanethiol has been used to protect copper nanoparticles against oxidation in inkjet printing applications, showing potential for use in flexible electronics (Son et al., 2018).

  • Sintering Behavior in Ink-jet Technology

    The sintering behavior of 1-octanethiol coated copper nanoparticles has been explored, demonstrating its efficacy in ink-jet printing technology (Kwon et al., 2012).

  • Exchange Kinetics in Monolayer Assembly

    The exchange kinetics of octanethiol SAMs have been probed, providing insights into the dynamics of monolayer formation and replacement (Kajikawa, Hara, Sasabe, & Knoll, 1997).

  • Oxidation Prevention in Nano Powders

    A study on the optimization of surface coating using octanethiol on Cu nano powders for oxidation prevention highlights its effectiveness in protecting against oxidation (Seong et al., 2010).

Safety And Hazards

1-Octanethiol is considered hazardous. It can cause temporary incapacitation or residual injury . It must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . It is normally stable but can become unstable at elevated temperatures and pressures .

Future Directions

The future outlook of the 1-Octanethiol market seems promising, as there is a growing demand for its applications across various industries . The fragrance and flavor industry, in particular, is witnessing significant growth, driven by changing consumer preferences and increased product innovation . Additionally, the pharmaceutical industry requires 1-Octanethiol as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), further driving the demand .

properties

IUPAC Name

octane-1-thiol
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InChI

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KZCOBXFFBQJQHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCS
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Molecular Formula

C8H18S, Array
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DSSTOX Substance ID

DTXSID4026894
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Molecular Weight

146.30 g/mol
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Physical Description

1-octanethiol appears as a clear colorless liquid. Flash point 115 °F. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Water-white liquid with a mild odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Water-white liquid with a mild odor.
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Boiling Point

390 °F at 760 mmHg (NIOSH, 2023), 199.1 °C at 760 mm Hg, 199 °C, 390 °F
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Flash Point

115 °F (NIOSH, 2023), 69 °C, 156 °F (69 °C) (Open cup), 69 °C o.c., (oc) 115 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol; slightly soluble in carbon tetrachloride, Insoluble in water, Solubility in water: none, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, 0.8433 at 20 °C/4 °C, Relative density (water = 1): 0.84, 0.84
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Vapor Density

5.0 (Air= 1), Relative vapor density (air = 1): 5.0
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Vapor Pressure

3 mmHg at 212 °F (NIOSH, 2023), 0.42 [mmHg], 0.4245 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.06, (212 °F): 3 mmHg
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Product Name

1-Octanethiol

Color/Form

Water-white liquid

CAS RN

111-88-6, 94805-33-1
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Melting Point

-57 °F (NIOSH, 2023), -49.2 °C, Liquid molar volume = 0.174195 cu m/kmol; IG Heat of Formation = -1.7010X10+8 J/kmol; Heat Fusion at Melting Point = 2.4000X10+7 J/kmol, -49 °C, -57 °F
Record name 1-OCTANETHIOL
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Synthesis routes and methods I

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.
[Compound]
Name
polystyrene
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1691 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Thiophene hydrodesulfurization proceeds in the first reactor. Because a catalyst with low hydrogenation activity was used, no thiacyclopentane or butylthiol production was found in the thiophene hydrogenation product. Octylthiol was also produced by reaction between diisobutylene and hydrogen sulfide generated by the hydrodesulfurization. In the second reactor, the octylthiol produced by the first reactor was hydrodesulfurized, yielding a model gasoline base with a total sulfur content of no greater than 10 ppm by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octanethiol
Reactant of Route 2
1-Octanethiol
Reactant of Route 3
Reactant of Route 3
1-Octanethiol
Reactant of Route 4
Reactant of Route 4
1-Octanethiol
Reactant of Route 5
1-Octanethiol
Reactant of Route 6
1-Octanethiol

Citations

For This Compound
3,430
Citations
H Rieley, GK Kendall, FW Zemicael, TL Smith, S Yang - Langmuir, 1998 - ACS Publications
… Indeed, the spectra of the adsorbed 1,8-octanedithiol in samples b, c, and d were not significantly different from those recorded of all the 1-octanethiol samples studied in this work (their …
Number of citations: 240 pubs.acs.org
AKA Aliganga, AS Duwez, S Mittler - Organic electronics, 2006 - Elsevier
… This paper presents a characterization of self-assembled monolayers of 1-octanethiol (C8-T) and 1,8-octanedithiol (C8-DT) and their binary mixtures immobilized on gold substrates …
Number of citations: 40 www.sciencedirect.com
D Cho, JH Baik, D Choi, CS Lee - Applied surface science, 2014 - Elsevier
… In this study, Cu NPs with diameter of 50 nm were coated with 1-octanethiol (CH … 1-octanethiol coating layer, was found to exhibit the best dispersion stability. However, the 1-octanethiol …
Number of citations: 14 www.sciencedirect.com
J Her, D Cho, CS Lee - Materials Transactions, 2013 - jstage.jst.go.jp
… 1-octanethiol using Vaporized Self-Assembled Multi-layers (VSAMs) method. The coating of 1-octanethiol … Therefore, 1-octanethiol VSAMs and 1-octanol ink were used successfully for …
Number of citations: 15 www.jstage.jst.go.jp
H Rieley, GK Kendall, A Chan, RG Jones, J Lu… - Surface science, 1997 - Elsevier
… We report here a NIXSW and NEXAFS study of the structure of 1-octanethiol [CHa(CHE)TSH] adsorbed from vacuum on Cu ( 111 ). The data are consistent with the formation of an …
Number of citations: 74 www.sciencedirect.com
SM Driver, DP Woodruff - Langmuir, 2000 - ACS Publications
… In conclusion, our STM study of the interaction of 1-octanethiol with Cu(111) in UHV demonstrates the existence of two structural phases, a honeycomb structure that we identify as …
Number of citations: 79 pubs.acs.org
J Kwon, S Park, MM Haque, YS Kim… - Journal of nanoscience …, 2012 - ingentaconnect.com
… -5 nm 1-octanethiol layer for oxidation inhibition were examined to confirm the 1-octanethiol removal … As a result, 1-octanethiol Self-Assembled Multi-layers (SAMs) on sub-50 nm copper …
Number of citations: 14 www.ingentaconnect.com
J Kim, Y Kim, K Park, C Boeffel, HS Choi, A Taubert… - Small, 2022 - Wiley Online Library
… acid or carboxylate ligands via proton transfer by 1-octanethiol, is demonstrated. The as-… Upon exposure of 1-octanethiol to the QD surface, 1-octanethiol effectively induces the …
Number of citations: 5 onlinelibrary.wiley.com
VM Bermudez - Langmuir, 2003 - ACS Publications
The chemisorption of 1-octanethiol [CH 3 (CH 2 ) 6 CH 2 SH] from the vapor phase on the GaN(0001)−(1 × 1) surface has been studied using X-ray photoemission, ultraviolet …
Number of citations: 51 pubs.acs.org
A Uğur, İ Avan - Wear, 2023 - Elsevier
Abstract 1-Octanethiol (OT) capped ZnS nanoparticles (OT-ZnS) as lubricating oil additives were investigated by tribological tests including wear tests and rheological measurements. …
Number of citations: 1 www.sciencedirect.com

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